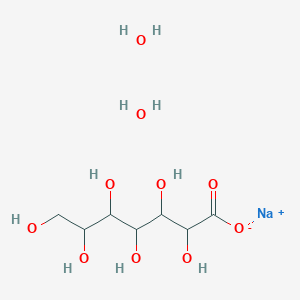
t-Butyl (R)-2-(2-aminoethyl)azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
T-Butyl (R)-2-(2-aminoethyl)azetidine-1-carboxylate, also known as TEA-C, is an important synthetic intermediate for the preparation of a wide range of compounds and materials. TEA-C is a colorless liquid that is highly soluble in water and organic solvents. TEA-C is used in a variety of applications, including synthesis of pharmaceuticals, agrochemicals, and other compounds. TEA-C has also been used in the synthesis of polymers, surfactants, and other materials.
Mécanisme D'action
T-Butyl (R)-2-(2-aminoethyl)azetidine-1-carboxylate acts as an acid catalyst in the synthesis of a variety of compounds and materials. This compound is believed to act by protonating the reactant molecules, resulting in a more reactive species. This increased reactivity leads to the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been suggested that this compound may act as an antioxidant, as it has been shown to reduce the levels of reactive oxygen species in cell culture. This compound has also been shown to inhibit the formation of advanced glycation end products, which are implicated in the development of diabetes and other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using t-Butyl (R)-2-(2-aminoethyl)azetidine-1-carboxylate in lab experiments include its relatively low cost, its ease of synthesis, and its high solubility in a variety of solvents. This compound is also relatively stable and can be stored for extended periods of time. The main limitation of using this compound in lab experiments is that it is a relatively strong acid, and therefore must be handled with care.
Orientations Futures
In the future, t-Butyl (R)-2-(2-aminoethyl)azetidine-1-carboxylate may be used in the synthesis of a variety of compounds and materials, including pharmaceuticals, agrochemicals, and other compounds. This compound may also be used in the synthesis of polymers, surfactants, and other materials. Additionally, this compound may be used in the synthesis of a variety of organic compounds, such as amines, amino acids, and peptides. This compound may also be used in the synthesis of a variety of heterocyclic compounds, such as thiazoles, thiadiazoles, and pyridines. Finally, this compound may be used in the synthesis of a variety of organometallic compounds, such as organomagnesium compounds, organosilicon compounds, and organoboron compounds.
Méthodes De Synthèse
T-Butyl (R)-2-(2-aminoethyl)azetidine-1-carboxylate is synthesized from the reaction of anhydrous p-toluenesulfonic acid with 2-(2-aminoethyl)azetidine-1-carboxylic acid in a solvent such as toluene. The reaction is carried out at a temperature of 100-110°C. The reaction produces a mixture of the two isomers, this compound and t-butyl (S)-2-(2-aminoethyl)azetidine-1-carboxylate. The mixture is then purified by column chromatography to obtain the desired pure product.
Applications De Recherche Scientifique
T-Butyl (R)-2-(2-aminoethyl)azetidine-1-carboxylate has been used in a variety of scientific research applications. It has been used in the synthesis of a range of compounds and materials, including pharmaceuticals, agrochemicals, and other compounds. This compound has also been used in the synthesis of polymers, surfactants, and other materials. This compound has also been used in the synthesis of a variety of organic compounds, such as amines, amino acids, and peptides. This compound has also been used in the synthesis of a variety of heterocyclic compounds, such as thiazoles, thiadiazoles, and pyridines. This compound has also been used in the synthesis of a variety of organometallic compounds, such as organomagnesium compounds, organosilicon compounds, and organoboron compounds.
Propriétés
IUPAC Name |
tert-butyl (2R)-2-(2-aminoethyl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-7-5-8(12)4-6-11/h8H,4-7,11H2,1-3H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJAQTONQACTCR-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]1CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3-Pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester](/img/structure/B6331097.png)
![2,6-Bis-[1-(2-tert-butylphenylimino)-ethyl]pyridine](/img/structure/B6331098.png)







